Structural Specificity: Dual Functional Group Advantage Over Methyl 8-Methylnonanoate
Methyl 3-hydroxy-8-methylnonanoate uniquely combines a C3 hydroxyl group with an 8-methyl branch on the nonanoate backbone. The closest non-hydroxylated analog, methyl 8-methylnonanoate (CAS 5129-54-4), has the molecular formula C11H22O2 (MW 186.29) and contains 2 hydrogen bond acceptors with zero hydrogen bond donors [1]. In contrast, methyl 3-hydroxy-8-methylnonanoate has the molecular formula C11H22O3 (MW 202.29) with 3 hydrogen bond acceptors and 1 hydrogen bond donor, enabling hydrogen-bond-mediated interactions and esterification chemistry that are impossible with the simpler ester [2]. This difference directly impacts synthetic utility: the C3 hydroxyl serves as a functional handle for building capsinoid esters (e.g., dihydrocapsiate) or for further chain elaboration.
| Evidence Dimension | Molecular structure and hydrogen bonding capacity |
|---|---|
| Target Compound Data | C11H22O3; MW 202.29; HBA = 3; HBD = 1; contains C3-OH and 8-methyl branch |
| Comparator Or Baseline | Methyl 8-methylnonanoate (CAS 5129-54-4): C11H22O2; MW 186.29; HBA = 2; HBD = 0 |
| Quantified Difference | MW increased by 16.00 (one oxygen atom); HBD increased from 0 to 1; HBA increased from 2 to 3 |
| Conditions | Structural and physicochemical property comparison based on reported molecular formulas and computed descriptors |
Why This Matters
The presence of the C3 hydroxyl group is a gatekeeping structural feature for participation in ester bond formation with vanillyl alcohol derivatives in capsinoid synthesis, making methyl 8-methylnonanoate unsuitable as a substitute.
- [1] NIST Chemistry WebBook. Methyl 8-methylnonanoate (CAS 5129-54-4). Formula: C11H22O2, MW: 186.2912. View Source
- [2] PubChem. Methyl 3-hydroxy-8-methylnonanoate (CAS 62675-81-4). Compound Summary. View Source
